ABBV-221 is classified as an antibody-drug conjugate, which combines a monoclonal antibody that specifically binds to a target antigen on cancer cells with a cytotoxic drug. In this case, the antibody component is an affinity-matured variant of ABT-806, which is linked to the cytotoxic agent monomethyl auristatin E. This structure allows ABBV-221 to selectively deliver the cytotoxic agent directly to the tumor cells expressing the epidermal growth factor receptor .
The synthesis of ABBV-221 involves several key steps:
The technical details of this synthesis emphasize the importance of maintaining the integrity and functionality of both the antibody and the drug during the conjugation process.
The molecular structure of ABBV-221 consists of:
The molecular weight of ABBV-221 is approximately 1,200 kDa due to its complex structure comprising both protein and small molecule components .
ABBV-221 undergoes several chemical reactions upon administration:
These reactions are crucial for understanding how ABBV-221 selectively targets cancer cells while sparing normal tissues.
The mechanism of action for ABBV-221 involves:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity compared to traditional chemotherapeutics .
ABBV-221 exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and storage conditions during clinical trials.
ABBV-221 is primarily being investigated for its potential in treating solid tumors with elevated levels of epidermal growth factor receptor expression, including:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6